molecular formula C17H16ClN5O3 B11647461 2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B11647461
M. Wt: 373.8 g/mol
InChI Key: FYNUOOJGCCFBDP-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 1H-1,2,3-benzotriazole with a suitable aldehyde or ketone, followed by the reaction with a hydrazide derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the condensation process .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can lead to a variety of substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with various enzymes and receptors, modulating their activity. The hydrazide group may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of a benzotriazole moiety with a hydrazide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H16ClN5O3

Molecular Weight

373.8 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H16ClN5O3/c1-10(23-14-6-4-3-5-13(14)20-22-23)17(25)21-19-9-11-7-12(18)16(24)15(8-11)26-2/h3-10,24H,1-2H3,(H,21,25)/b19-9+

InChI Key

FYNUOOJGCCFBDP-DJKKODMXSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C(=C1)Cl)O)OC)N2C3=CC=CC=C3N=N2

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C(=C1)Cl)O)OC)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.